N-(1-benzofuran-3-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane-9-carboxamide
Description
N-(1-benzofuran-3-ylmethyl)-3,9-diazabicyclo[421]nonane-9-carboxamide is a complex organic compound that features a benzofuran moiety linked to a diazabicyclononane structure
Properties
IUPAC Name |
N-(1-benzofuran-3-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-17(20-13-5-6-14(20)10-18-8-7-13)19-9-12-11-22-16-4-2-1-3-15(12)16/h1-4,11,13-14,18H,5-10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUSQMLIWXWGKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC1N2C(=O)NCC3=COC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzofuran-3-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane-9-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran moiety. One common method involves the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions to form the benzofuran ring . The diazabicyclononane structure can be synthesized through a series of cyclization reactions involving amines and cyclic ketones . The final step involves coupling the benzofuran moiety with the diazabicyclononane structure using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors for the cyclization steps and automated systems for the coupling reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-benzofuran-3-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane-9-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Reduced benzofuran derivatives
Substitution: Halogenated or nitrated benzofuran derivatives
Scientific Research Applications
N-(1-benzofuran-3-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-benzofuran-3-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane-9-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The diazabicyclononane structure can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzofuran-3-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane-9-carboxamide
- N-(1-benzofuran-2-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane-9-carboxamide
- N-(1-benzothiophene-3-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane-9-carboxamide
Uniqueness
N-(1-benzofuran-3-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane-9-carboxamide is unique due to the specific positioning of the benzofuran moiety, which can influence its chemical reactivity and biological activity. The combination of the benzofuran and diazabicyclononane structures provides a distinct scaffold that can be exploited for various applications in medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
